d-Glucose, ether with propylene glycol
Description
d-Glucose, ether with propylene glycol, is a chemically modified derivative of glucose where propylene glycol (1,2-propanediol) forms an ether linkage with the sugar molecule. This compound is hypothesized to exhibit unique physicochemical properties due to the combination of glucose’s hydrophilic nature and propylene glycol’s solvent capabilities. Potential applications include its use as a solvent in Maillard reaction systems for flavor synthesis (as seen in propylene glycol-based reaction media ) or as a component in deep eutectic solvents (DES) due to its neutral pH profile, similar to ethylene glycol-based DES .
Properties
CAS No. |
100402-63-9 |
|---|---|
Molecular Formula |
C15H30O13 |
Molecular Weight |
418.39 g/mol |
IUPAC Name |
propane-1,2-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C3H8O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-3(5)2-4/h3-14,17-22H,1-2H2;3-5H,2H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI Key |
TWHRSPWECJGRKG-NWVPAHFOSA-N |
Isomeric SMILES |
CC(CO)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC(CO)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with propylene glycol, typically involves the reaction of d-glucose with propylene glycol under specific conditions. One common method is the Williamson ether synthesis, where d-glucose reacts with propylene glycol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound, may involve continuous processes using reactors designed for high efficiency and yield. Catalysts such as Amberlyst-15, a stable solid catalyst, can be used to streamline the process and improve the reaction kinetics .
Chemical Reactions Analysis
Types of Reactions
d-Glucose, ether with propylene glycol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
d-Glucose, ether with propylene glycol, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and as a stabilizer in biological assays.
Medicine: Utilized in pharmaceutical formulations for its solubility and stability properties.
Industry: Applied in the production of polymers, resins, and as a component in antifreeze formulations.
Mechanism of Action
The mechanism of action of d-Glucose, ether with propylene glycol, involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in glycolysis and other metabolic pathways, providing energy to cells. The ether linkage allows for unique interactions with enzymes and other proteins, influencing their activity and stability .
Comparison with Similar Compounds
Ethylene Glycol-Based Glucose Ethers
Ethylene glycol and its derivatives are commonly used in DES. For example, a DES composed of choline chloride (ChCl), ethylene glycol, and d-glucose exhibits a neutral pH (6.88), attributed to the inherent pH ranges of its components (ChCl: pH 5–6.5; ethylene glycol: pH 5.5–7.5) . By analogy, substituting ethylene glycol with propylene glycol in DES may yield a similar neutral pH range but with altered physical properties. Key differences include:
- Toxicity : Propylene glycol ethers (e.g., PGME) are less toxic than ethylene glycol ethers (e.g., EGME). EGME metabolizes to methoxyacetic acid, which causes testicular and hematopoietic toxicity, whereas PGME forms propylene glycol derivatives linked to milder hepatic effects .
- Applications : Ethylene glycol-based DES are used in green chemistry, while propylene glycol derivatives may be preferred in food or pharmaceutical applications due to lower toxicity.
Propylene Glycol Monomethyl Ether (PGME)
PGME, a propylene glycol derivative, demonstrates distinct metabolic pathways compared to ethylene glycol ethers. In vivo studies show PGME undergoes O-demethylation to form propylene glycol, avoiding toxic metabolites like methoxyacetic acid . For d-glucose ethers with propylene glycol, similar metabolic pathways could enhance biocompatibility, making them suitable for biomedical uses.
Cellulose Ethers
Cellulose ethers (e.g., methylcellulose) are glucose polymers modified with alkyl or hydroxyalkyl groups. Unlike monomeric d-glucose ethers, cellulose derivatives’ properties depend on the degree of substitution (DS) and substituent distribution . For example:
- Solubility: Cellulose ethers with higher DS are more water-soluble, whereas monomeric glucose ethers with propylene glycol may prioritize organic solubility.
- Functionality : Cellulose ethers act as thickeners or stabilizers, while d-glucose-propylene glycol ethers could serve as reaction media or flavor precursors .
Dipropylene Glycol Ethers
Dipropylene glycol ethers exist as structural isomers (e.g., 2,2-dihydroxydiisopropylether) with applications in paints and cleaners . Compared to d-glucose-propylene glycol ethers, these lack sugar moieties, resulting in:
- Hydrophilicity : Glucose-containing ethers likely have higher polarity.
- Thermal Stability : Maillard reactions in propylene glycol solutions generate heterocyclic compounds (e.g., pyrazines) at elevated temperatures, suggesting glucose-propylene glycol systems are reactive under heat .
Key Data and Research Findings
Physicochemical Properties
Metabolic and Toxicological Profiles
Reaction Behavior
In propylene glycol, d-glucose participates in Maillard reactions, producing pyrazines, furans, and pyrroles at temperatures >100°C . Ethylene glycol-based systems may yield different byproducts due to varying dielectric constants or boiling points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
